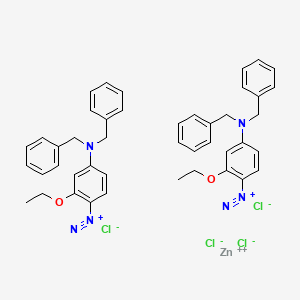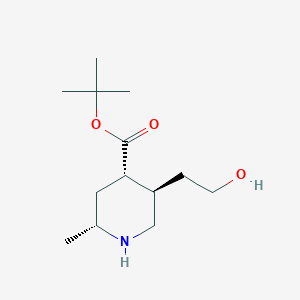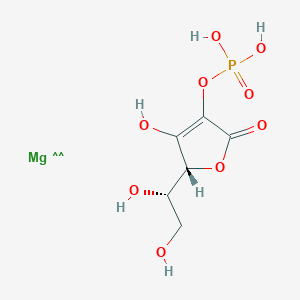
Ascorbic acid-2-phosphate magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ascorbic acid-2-phosphate magnesium salt is a derivative of vitamin C, known for its increased stability compared to ascorbic acid. This compound is frequently used in cell and tissue therapy due to its long-acting properties and slow hydrolysis by phosphatases present in cell membranes . It is also utilized in cell culture media for the development and production of advanced therapy medicinal products and regenerative medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ascorbic acid-2-phosphate magnesium salt can be synthesized by reacting ascorbic acid or its derivative with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine in an aqueous solvent at temperatures ranging from -10°C to 25°C. During the reaction, the pH is maintained between 8 and 13.5 using potassium hydroxide (KOH). After the phosphorylation reaction, an aqueous solution of a magnesium compound is added to the reaction mixture until the formation of crystalline potassium magnesium phosphate (KMgPO₄) is complete. The KMgPO₄ is then separated, and the resulting filtrate is evaporated down at a pH of 6 to 11. The ascorbic acid phosphate is isolated by separating off potassium chloride (KCl) and removing inorganic salts .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. Quality control methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Ascorbic acid-2-phosphate magnesium salt undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can occur with reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles that replace the phosphate group.
Major Products Formed
The major products formed from these reactions include dephosphorylated ascorbic acid derivatives and various oxidized or reduced forms of the compound .
Scientific Research Applications
Ascorbic acid-2-phosphate magnesium salt has a wide range of scientific research applications:
Chemistry: Used as a stable vitamin C derivative in various chemical reactions and formulations.
Mechanism of Action
Ascorbic acid-2-phosphate magnesium salt exerts its effects primarily through its antioxidant properties. It acts as a co-factor for Fe(II) 2-oxoglutarate dioxygenase enzymes, promoting the activity of ten-eleven translocation (TET) enzymes, which lead to DNA demethylation. This process regulates gene expression and promotes cell differentiation . Additionally, the compound inhibits melanin synthesis by tyrosinase inhibition, making it effective in lightening and brightening skin .
Comparison with Similar Compounds
Similar Compounds
Magnesium ascorbyl phosphate: Another stable derivative of vitamin C, known for its lipophilic properties and stability at neutral pH.
Sodium ascorbyl phosphate: A sodium salt derivative of ascorbic acid, used for its stability and similar applications in cell culture and cosmetics.
Uniqueness
Ascorbic acid-2-phosphate magnesium salt is unique due to its combination of stability, slow hydrolysis, and additional cell-biological functionalities. Its ability to act as a long-acting vitamin C derivative while promoting cell growth and differentiation sets it apart from other similar compounds .
Properties
CAS No. |
23666-04-8 |
|---|---|
Molecular Formula |
C6H9O9P.Mg C6H9MgO9P |
Molecular Weight |
280.41 g/mol |
InChI |
InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/t2-,4+;/m0./s1 |
InChI Key |
XYWDYAVMJYSSSG-LEJBHHMKSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg] |
Related CAS |
84309-23-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromopyrazolo[1,5-a]pyridin-7-amine](/img/structure/B12331238.png)

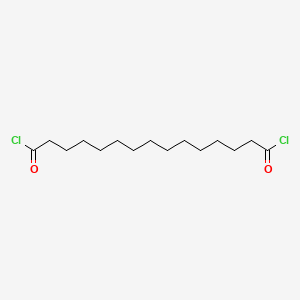

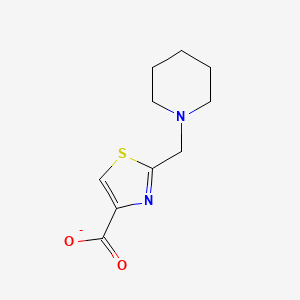


![2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12331285.png)



